molecular formula C18H26N4O3S B2506564 4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide CAS No. 1448054-10-1

4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2506564
CAS No.: 1448054-10-1
M. Wt: 378.49
InChI Key: KRWGKHHRAXGDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

Heteroaromatization and Biological Activity

  • Heteroaromatization with Sulfonamido Phenyl Ethanone : A study describes the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety. These compounds were evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, with some showing promising results (Hassan et al., 2009).

Synthesis and Catalysis

  • DMAP-Catalyzed Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives : Research demonstrates the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as an efficient catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. The study explores the reaction parameters and catalytic performance, emphasizing the effectiveness of DMAP under solvent-free conditions (Khashi et al., 2014).

Enzyme Inhibition and Molecular Docking

  • Schiff Bases of Sulfa Drugs : This research focused on synthesizing new Schiff bases derived from sulfamethoxazole and sulfisoxazole, examining their effects on various enzyme activities. Significant findings include the inhibition of cholesterol esterase, tyrosinase, and α-amylase activities, supported by molecular docking studies to understand binding interactions (Alyar et al., 2019).

Antituberculosis and Antimicrobial Applications

  • Thiourea Derivatives Bearing Benzenesulfonamide Moiety : A series of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido)benzenesulfonamides were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, highlighting the potential for antituberculosis drug development (Ghorab et al., 2017).

Adenosine Receptor Antagonism

  • Pyrrolopyrimidin-6-yl Benzenesulfonamides as A2B Adenosine Receptor Antagonists : This study identified a series of compounds acting as potent antagonists of the A2B adenosine receptor. One compound in particular showed high affinity and selectivity, which could be relevant for conditions influenced by adenosine receptor activity (Esteve et al., 2006).

Properties

IUPAC Name

4-butoxy-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-6-7-12-25-15-8-10-16(11-9-15)26(23,24)21-17-13(2)19-18(22(4)5)20-14(17)3/h8-11,21H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWGKHHRAXGDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.